2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
Scientific Research Applications
Quantum Chemical Studies : A study conducted by Otuokere and Amaku (2015) explored the quantum chemical properties of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, often used in treating prostate cancer. The research focused on its steric energy, molecular orbital properties, and electrostatic potential, using Arguslab software (Otuokere & Amaku, 2015).
Hormonal Male Contraception : Jones et al. (2009) investigated (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) as a potential hormonal male contraceptive. This compound demonstrated tissue selectivity and reversible infertility effects in animal models, indicating its potential for contraceptive use (Jones et al., 2009).
Immunomodulating Activity : Doria et al. (1991) synthesized and evaluated a series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, including 3-cyano-3-oxo-N-phenyl-propanamide, for their immunomodulating activity. These compounds enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991).
Antibacterial Activities : El‐Ziaty and Shiba (2007) researched the antibacterial activities of derivatives of 2-cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoylamide. This study aimed to synthesize new derivatives and assess their potential antibacterial properties (El‐Ziaty & Shiba, 2007).
Herbicidal Activity : Liu et al. (2008) synthesized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it to be effective as a herbicide. This study primarily focused on the crystal structure and herbicidal activity of the compound (Liu et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-26-16-7-6-12(17(10-16)27-2)8-13(11-23)18(25)24-15-5-3-4-14(9-15)19(20,21)22/h3-7,9-10,13H,8H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQQHUKCSSGXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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